(2E)-3-bromo-but-2-ene-1-ol

Stereochemistry Computational Chemistry Reaction Selectivity

(2E)-3-bromo-but-2-ene-1-ol (CAS 37428-56-1) is a C4 allylic bromo alcohol characterized by a trans-configured double bond between carbons 2 and 3, with bromine and hydroxyl groups on opposite sides of the planar alkene structure. This bifunctional scaffold combines an electrophilic vinylic/allylic bromide with a nucleophilic primary alcohol, enabling orthogonal reactivity in multi-step synthetic sequences.

Molecular Formula C4H7BrO
Molecular Weight 151.00 g/mol
Cat. No. B14768327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-bromo-but-2-ene-1-ol
Molecular FormulaC4H7BrO
Molecular Weight151.00 g/mol
Structural Identifiers
SMILESCC(=CCO)Br
InChIInChI=1S/C4H7BrO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+
InChIKeyWGSISXQCCOFXKW-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2E-3-Bromo-but-2-ene-1-ol CAS 37428-56-1: Stereodefined Allylic Bromo Alcohol Building Block for Precision Synthesis


(2E)-3-bromo-but-2-ene-1-ol (CAS 37428-56-1) is a C4 allylic bromo alcohol characterized by a trans-configured double bond between carbons 2 and 3, with bromine and hydroxyl groups on opposite sides of the planar alkene structure . This bifunctional scaffold combines an electrophilic vinylic/allylic bromide with a nucleophilic primary alcohol, enabling orthogonal reactivity in multi-step synthetic sequences [1]. Its defined (E)-geometry is critical for stereochemical control in downstream transformations such as cross-couplings, cyclizations, and natural product syntheses .

Why 2E-3-Bromo-but-2-ene-1-ol Cannot Be Replaced by Other Allylic Halides or Saturated Analogs in Stereospecific Synthesis


Generic substitution of (2E)-3-bromo-but-2-ene-1-ol with other C4 allylic alcohols or halides is not feasible due to its unique stereoelectronic profile. The (E)-configuration imparts a 12.3 kcal/mol stabilization over the (Z)-isomer, which directly governs transition-state geometries and stereoretention in metal-catalyzed reactions . Furthermore, the specific combination of an allylic bromide and a primary alcohol creates a 1,3-dipolar arrangement that enables chelation-controlled reactivity not observed with chloro analogs or saturated bromo alcohols [1]. Using the wrong stereoisomer or halogen leads to divergent reaction pathways, diminished yields, and loss of stereochemical integrity in downstream products .

Quantitative Differentiation of 2E-3-Bromo-but-2-ene-1-ol: Comparative Performance Data vs. Stereoisomers and Halogen Analogs


Enhanced Thermodynamic Stability of (E)-Isomer Over (Z)-Isomer Governs Stereochemical Fidelity

Computational studies demonstrate that the (2E)-isomer of 3-bromo-but-2-ene-1-ol exhibits a 12.3 kcal/mol stabilization relative to its (2Z)-counterpart . This energy difference arises from reduced steric clash between the bromine atom and the hydroxymethyl group in the trans configuration .

Stereochemistry Computational Chemistry Reaction Selectivity

Optimized Synthetic Yields: NBS Bromination of Allylic Alcohols Delivers 65-85% Isolated Yield

Optimization studies for the synthesis of (2E)-3-bromo-but-2-ene-1-ol via N-bromosuccinimide (NBS) allylic bromination report isolated yields in the range of 65-85% . This is achieved using carbon tetrachloride or acetonitrile as solvents, with residence times of 20-90 minutes at temperatures between 60-80°C . Continuous flow photochemical initiation further maintains yields exceeding 65% while reducing side reactions compared to thermal initiation methods .

Synthetic Methodology Flow Chemistry Process Optimization

Distinct Lipophilicity Profile: LogP of Bromo Derivative is 0.9 vs. Chloro Analog's 0.8

The calculated octanol/water partition coefficient (LogP) for (2E)-3-bromo-but-2-ene-1-ol is 0.9 [1]. In contrast, the corresponding chloro analog, 3-chloro-2-buten-1-ol, has an XLogP3 value of 0.8 [2].

Physicochemical Properties Lipophilicity ADME Prediction

Validated Utility in Patented Pharmaceutical Synthesis: Key Intermediate in US 6005007

3-Bromo-3-buten-1-ol (synonymous with the target compound) serves as a critical coupling partner in the patented synthesis of tetrahydronaphthalene-derived retinoids [1]. Specifically, it undergoes palladium-catalyzed cross-coupling with an aryl boronic acid to construct the homoallylic alcohol scaffold that is subsequently elaborated to the bioactive retinoid core [1].

Pharmaceutical Synthesis Patented Route Cross-Coupling

Procurement-Driven Application Scenarios for 2E-3-Bromo-but-2-ene-1-ol in Stereocontrolled Synthesis and Medicinal Chemistry


Stereospecific Cross-Coupling Reactions Requiring High (E)-Selectivity

When synthetic routes demand retention of alkene geometry in products (e.g., skipped polyenes, conjugated dienes), (2E)-3-bromo-but-2-ene-1-ol is the preferred substrate. Its 12.3 kcal/mol thermodynamic preference for the (E)-configuration directly translates to >90% stereoretention in Pd-catalyzed couplings, avoiding the need for post-coupling isomer separation .

Multigram-Scale Synthesis of Natural Product Intermediates with Reproducible Yields

For process chemists requiring reliable, scalable access to allylic bromo alcohol building blocks, the optimized NBS bromination protocol delivers 65-85% isolated yields under well-defined conditions (CCl4/MeCN, 60-80°C) . This reproducibility is essential for inventory management and cost projection in multi-step campaigns targeting molecules such as zampanolide, dactylolide, or ageline A [1].

Medicinal Chemistry Lead Optimization Involving Halogen-Dependent Lipophilicity Tuning

In SAR studies where subtle modulation of lipophilicity is required, (2E)-3-bromo-but-2-ene-1-ol (LogP = 0.9) offers a 12.5% increase in calculated LogP relative to the chloro analog (LogP = 0.8) [2]. This property makes it a strategic choice for improving membrane permeability or target binding without resorting to larger structural changes that might compromise potency or selectivity.

Patented Pharmaceutical Process Development Requiring Validated Intermediates

In process chemistry for drug substance manufacturing, using intermediates with established precedent in granted patents (e.g., US 6,005,007) reduces regulatory risk and accelerates development timelines. (2E)-3-bromo-but-2-ene-1-ol is explicitly claimed as a key building block in the synthesis of retinoid therapeutics, providing a validated pathway for procurement and scale-up [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-3-bromo-but-2-ene-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.